2-Amino-5-cyclopropoxybenzonitrile
Description
2-Amino-5-cyclopropoxybenzonitrile is a substituted benzonitrile derivative featuring an amino group at the 2-position and a cyclopropoxy group at the 5-position of the benzene ring. The nitrile group (-CN) typically confers polarity and serves as a versatile intermediate for further functionalization .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-amino-5-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-5-9(3-4-10(7)12)13-8-1-2-8/h3-5,8H,1-2,12H2 |
InChI Key |
ALUILOABAWALNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyclopropoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Cyclopropanation: Aniline undergoes cyclopropanation to introduce the cyclopropoxy group.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-cyclopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino and cyclopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Amino-2-fluorobenzonitrile
- Structure: Features a fluorine atom at the 2-position and an amino group at the 5-position (C₇H₇N₃; MW: 133.15) .
- Reactivity: Fluorine’s small size reduces steric hindrance, enabling faster nucleophilic substitution reactions than the bulkier cyclopropoxy substituent. Applications: Fluorinated analogs are common in medicinal chemistry for metabolic stability, whereas cyclopropoxy derivatives may improve bioavailability due to lipophilicity .
2-Amino-5-methylbenzamide
- Structure : Contains a methyl group at the 5-position and an amide group (C₈H₁₀N₂O; MW: 159.18) .
- Key Differences: Functional Group: The amide group (-CONH₂) increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the nitrile group. Synthetic Utility: Amides are less reactive than nitriles, making 2-Amino-5-cyclopropoxybenzonitrile more suitable for further derivatization (e.g., reduction to amines or conversion to carboxylic acids).
5-Acetyl-2-pyridinecarbonitrile
- Structure : A pyridine derivative with an acetyl group and nitrile (C₈H₆N₂O; MW: 146.15) .
- Key Differences: Aromatic System: Pyridine’s nitrogen atom creates a π-deficient ring, altering electronic properties versus benzene. This enhances electrophilic substitution reactivity at specific positions.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₀H₁₀N₂O | ~174.20 (estimated) | 2-NH₂, 5-cyclopropoxy | High steric hindrance; moderate polarity |
| 5-Amino-2-fluorobenzonitrile | C₇H₇N₃ | 133.15 | 2-F, 5-NH₂ | Electrophilic nitrile; metabolic stability |
| 2-Amino-5-methylbenzamide | C₈H₁₀N₂O | 159.18 | 2-NH₂, 5-CH₃, CONH₂ | High solubility; hydrogen-bonding capacity |
| 5-Acetyl-2-pyridinecarbonitrile | C₈H₆N₂O | 146.15 | Pyridine ring, 5-COCH₃ | π-Deficient ring; directed reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
